molecular formula C12H13N3O2 B2882836 Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245807-82-2

Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2882836
CAS RN: 1245807-82-2
M. Wt: 231.255
InChI Key: RLBBLIPFLJSCDS-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives often involves sequential site-selective cross-coupling reactions . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems, is also commonly used in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be determined using various spectroscopic techniques. The InChI code for this compound is 1S/C13H12N4O2/c1-2-19-13(18)10-7-15-12-9(5-14)6-16-17(12)11(10)8-3-4-8/h6-8H,2-4H2,1H3 .

Safety and Hazards

The safety and hazards associated with Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Future Directions

The future research directions for Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, the development of novel scaffolds of triazole

properties

IUPAC Name

ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-7-13-10-5-6-14-15(10)11(9)8-3-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBBLIPFLJSCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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